molecular formula C16H13ClO3 B7830835 2-(4-chlorophenyl)-6-hydroxy-2-methyl-2,3-dihydro-4H-chromen-4-one

2-(4-chlorophenyl)-6-hydroxy-2-methyl-2,3-dihydro-4H-chromen-4-one

Cat. No.: B7830835
M. Wt: 288.72 g/mol
InChI Key: NUCYYDSPGKTPJV-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-6-hydroxy-2-methyl-2,3-dihydro-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of a chlorophenyl group at the second position, a hydroxyl group at the sixth position, and a methyl group at the second position of the chromen-4-one core structure

Properties

IUPAC Name

2-(4-chlorophenyl)-6-hydroxy-2-methyl-3H-chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c1-16(10-2-4-11(17)5-3-10)9-14(19)13-8-12(18)6-7-15(13)20-16/h2-8,18H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCYYDSPGKTPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=CC(=C2)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-6-hydroxy-2-methyl-2,3-dihydro-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, 2-hydroxyacetophenone, and methyl iodide.

    Condensation Reaction: The initial step involves a condensation reaction between 4-chlorobenzaldehyde and 2-hydroxyacetophenone in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone.

    Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid, to form the chromen-4-one core structure.

    Methylation: The final step involves the methylation of the chromen-4-one core using methyl iodide in the presence of a base, such as potassium carbonate, to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of 2-(4-chlorophenyl)-6-hydroxy-2-methyl-2,3-dihydro-4H-chromen-4-one can be scaled up using continuous flow reactors. This approach allows for better control over reaction conditions, improved yield, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the sixth position can undergo oxidation to form a ketone derivative.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to form a dihydro derivative.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of 2-(4-chlorophenyl)-6-oxo-2-methyl-2,3-dihydro-4H-chromen-4-one.

    Reduction: Formation of 2-(4-chlorophenyl)-6-hydroxy-2-methyl-2,3,4,5-tetrahydrochromen-4-one.

    Substitution: Formation of derivatives such as 2-(4-aminophenyl)-6-hydroxy-2-methyl-2,3-dihydro-4H-chromen-4-one.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-chlorophenyl)-6-hydroxy-2-methyl-2,3-dihydro-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents.

Medicine

In medicinal chemistry, 2-(4-chlorophenyl)-6-hydroxy-2-methyl-2,3-dihydro-4H-chromen-4-one has shown promise as an anti-inflammatory and anticancer agent. Its ability to modulate biological pathways involved in inflammation and cancer progression makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its structural features allow for the design of materials with enhanced stability, conductivity, and other desirable characteristics.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-6-hydroxy-2-methyl-2,3-dihydro-4H-chromen-4-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carbonyl groups in its structure enable it to form hydrogen bonds and other interactions with target molecules, modulating their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-4H-chromen-4-one: Lacks the hydroxyl and methyl groups, resulting in different chemical properties and biological activities.

    6-hydroxy-2-methyl-2,3-dihydro-4H-chromen-4-one:

    2-(4-bromophenyl)-6-hydroxy-2-methyl-2,3-dihydro-4H-chromen-4-one: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological effects.

Uniqueness

2-(4-chlorophenyl)-6-hydroxy-2-methyl-2,3-dihydro-4H-chromen-4-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chlorophenyl group enhances its potential as an enzyme inhibitor and its ability to participate in various chemical reactions.

This detailed overview provides a comprehensive understanding of 2-(4-chlorophenyl)-6-hydroxy-2-methyl-2,3-dihydro-4H-chromen-4-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

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